Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride
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Overview
Description
This compound belongs to the class of other aromatic heterocyclic compounds . It has a molecular weight of 137.18 and a molecular formula of C7H11N3 .
Molecular Structure Analysis
The InChI code for a similar compound, tert-butyl 6-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate, is 1S/C13H21N3O3/c1-13(2,3)19-12(18)15-5-10(8-17)6-16-9-14-4-11(16)7-15/h4,9-10,17H,5-8H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 137.18 and a molecular formula of C7H11N3 . More detailed physical and chemical properties such as density, boiling point, and melting point were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Reactivity
- Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride is a component in the synthesis of various heterocyclic compounds. For instance, it has been used in the convenient synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, demonstrating a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which are further treated with amines resulting in oxirane ring-opening and direct cyclization (Dzedulionytė et al., 2022).
- It is also involved in the selective C-acylation of 2-aminoimidazo[1,2-a]pyridine, contributing to the synthesis of a new family of azaheterocycle-fused [1,3]diazepines (Masurier et al., 2012).
- A study showcased the reactivity of ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds, leading to the formation of a seven-membered ring and subsequent cyclization to pyrrolo[4,3-b][1,4]diazepines, demonstrating the compound's utility in complex chemical transformations (Joséalves et al., 2000).
Biological Evaluation and Potential Applications
- This compound is part of the structure of HIE-124, a new generation of ultra-short acting hypnotics. HIE-124 has shown potent in vivo activity with a rapid onset and short duration of action, potentially useful as a preanesthetic medication, anesthesia inducer, and in conjunction with thiopental sodium for maintaining anesthesia for longer durations (El-Subbagh et al., 2008).
- The compound is also involved in the synthesis of antibacterial and antifungal agents, such as a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, which have shown significant antimicrobial activity, indicating its potential in developing new antimicrobial medications (Demchenko et al., 2021).
Mechanism of Action
Mode of Action
The specific mode of action of Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Some compounds in this class of heterocycles have been noted for their antimicrobial and antifungal activities .
Action Environment
It is recommended that the compound be stored in an inert atmosphere at 2-8°C .
Properties
IUPAC Name |
ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)9-8-6-11-4-3-5-13(8)7-12-9;/h7,11H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPWQODPJRCBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNCCCN2C=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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